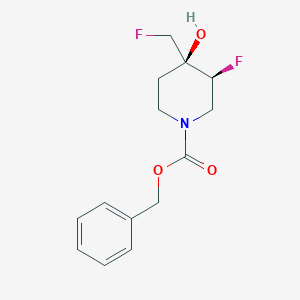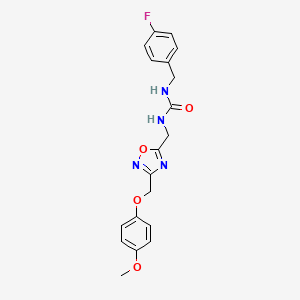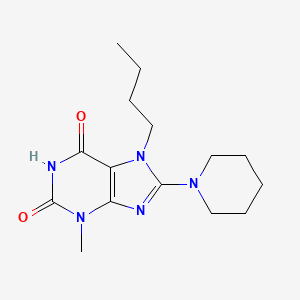
Cis-benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cis-benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1951439-26-1 . It has a molecular weight of 321.27 and its IUPAC name is benzyl (3R,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C14H15F4NO3/c15-11-8-19 (7-6-13 (11,21)14 (16,17)18)12 (20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11-,13+/m1/s1 . The InChI key is QQNQSSRECRSPPM-YPMHNXCESA-N .Physical And Chemical Properties Analysis
The compound has a molecular formula of C14H15F4NO3 . It is a white to yellow solid and is stored at temperatures between 2-8°C .Scientific Research Applications
New Synthesis Methods
- Research has developed new synthetic routes for creating complex organic compounds, including cis-3-benzylaziridine-2-carboxylates, which are precursors for various amino acids and potentially related to the target compound in terms of synthetic strategy. These compounds are used for the synthesis of homophenylalanine, β-amino-α-hydroxy acid, α,β-diamino acid, and α-amino-β-hydroxy acid via regioselective aziridine ring openings, highlighting the versatility of such structures in organic synthesis (Lee et al., 2001).
Enzyme-catalyzed Kinetic Resolution
- The kinetic resolution of piperidine hydroxy esters, which are structurally related to the target compound, has been achieved using enzyme-catalyzed asymmetric acylation. This process demonstrates the potential for producing enantioselectively enriched compounds, a critical aspect in the development of pharmaceuticals and fine chemicals (Solymár et al., 2004).
Development of Antitumor Agents
- The synthesis and evaluation of platinum(II) complexes with various organic ligands, including those related to the target compound, have shown promising antitumor activity. These complexes offer insights into the design of new antitumor agents, demonstrating the broader applicability of organofluorine compounds in medicinal chemistry (Rodrigues et al., 2015).
Organofluorine Chemistry
- Research into the benzylic functionalization of fluorinated cyclohexanes provides access to new organofluorine building blocks, underscoring the importance of fluorinated compounds in pharmaceutical and agrochemical development. Such studies are relevant to understanding how the target compound could be used or synthesized (Bykova et al., 2018).
Biological Applications
- The biotransformation of substituted benzoates into cis-diols by engineered strains of bacteria showcases the application of microbial processes in the synthesis of complex organic molecules. This research suggests potential environmental or biotechnological uses for compounds like the target molecule (Wubbolts & Timmis, 1990).
Safety and Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c15-10-14(19)6-7-17(8-12(14)16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2/t12-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMJTUQOQPSWKN-JSGCOSHPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(CF)O)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@]1(CF)O)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 125116997 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2843400.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2843401.png)
![4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2843402.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2843406.png)



![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2843412.png)
![3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2843413.png)

![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2843415.png)
![3-[(2-Fluorophenyl)methylthio]-5-(methylethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2843418.png)